Cas no 321970-59-6 (1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid)

1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a specialized organic compound featuring a piperidine core functionalized with a 2-nitrobenzenesulfonyl group and a carboxylic acid moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of sulfonamide derivatives and peptide mimetics. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the carboxylic acid allows for further derivatization or conjugation. Its stability under standard conditions and compatibility with common protecting group strategies make it suitable for multi-step synthesis. The compound is often utilized in pharmaceutical research and medicinal chemistry for the development of bioactive molecules.
1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid structure
321970-59-6 structure
Product Name:1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
CAS No:321970-59-6
MF:C12H14N2O6S
MW:314.314362049103
CID:2133442
PubChem ID:2062905
Update Time:2025-10-31

1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-nitrophenyl)sulfonyl]-4-Piperidinecarboxylic acid
    • 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
    • 1-((2-nitrophenyl)sulfonyl)piperidine-4-carboxylic acid
    • Oprea1_291937
    • Oprea1_167721
    • SBB039089
    • ST50046280
    • VU0055495-2
    • 1-(2-nitrophenylsulfonyl)piperidine-4-carboxylic acid
    • 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
    • Inchi: 1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-4-2-1-3-10(11)14(17)18/h1-4,9H,5-8H2,(H,15,16)
    • InChI Key: VWMFUYJYNRGYLX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCC(C(=O)O)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 501
  • XLogP3: 0.9
  • Topological Polar Surface Area: 129

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Additional information on 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

Introduction to 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CAS No: 321970-59-6)

1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, with the CAS number 321970-59-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitroaromatic sulfonamides, characterized by its unique structural framework that combines a nitro group, a benzenesulfonyl moiety, and a piperidine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The benzenesulfonyl group in 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid contributes to its reactivity and ability to participate in further chemical transformations, such as nucleophilic substitution reactions. This feature is particularly useful in drug development, where sulfonamide derivatives are widely employed due to their biological activity. The piperidine ring, on the other hand, enhances the compound's solubility and metabolic stability, which are critical factors in pharmaceutical applications.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic sulfonamides. The nitro group, while traditionally associated with reactive intermediates, has been increasingly recognized for its role in modulating biological pathways. For instance, studies have demonstrated that nitroaromatic compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of these elements into 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid suggests its potential as a lead compound or intermediate in the design of novel therapeutic agents.

One of the most compelling aspects of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is its versatility in synthetic chemistry. The compound serves as a building block for more complex molecules, allowing chemists to tailor its structure for specific biological targets. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity for enzymes and receptors involved in disease pathways. This adaptability underscores its importance in medicinal chemistry and drug discovery.

The carboxylic acid functionality at the 4-position of the piperidine ring further expands the synthetic possibilities of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid. This group can be readily modified through esterification, amidation, or other carboxylate transformations, enabling the creation of diverse analogs with tailored pharmacokinetic profiles. Such modifications are essential for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have also highlighted the significance of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid as a pharmacophore. Molecular modeling studies have identified its potential interactions with biological targets, providing insights into how structural modifications can improve therapeutic efficacy. These computational approaches have accelerated the discovery process by allowing researchers to predict the behavior of compounds before conducting experimental validations.

The nitro group in 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid has been particularly studied for its redox-active properties. Nitroaromatic compounds can undergo reduction to form stable anilines, which can then participate in further chemical reactions. This redox cycling capability has been exploited in designing prodrugs or bioactivatable molecules that release active species at specific sites within the body. Such mechanisms could enhance drug delivery systems and improve therapeutic outcomes.

In conclusion, 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CAS No: 321970-59-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a nitro group, a benzenesulfonyl moiety, and a piperidine ring—offer numerous opportunities for synthetic manipulation and biological investigation. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in the development of next-generation therapeutics.

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